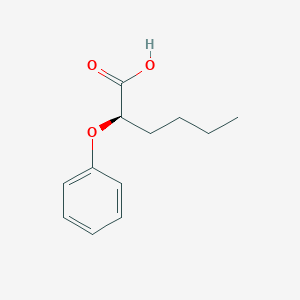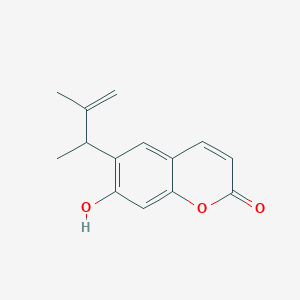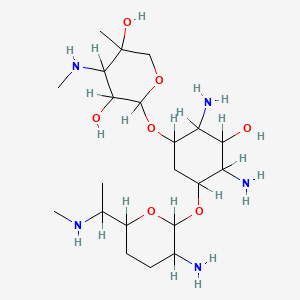
5-Deoxygentamicin C(sub 1)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Deoxygentamicin C(sub 1) is a derivative of the aminoglycoside antibiotic gentamicin. Gentamicin is a clinically important antibiotic used to treat severe bacterial infections, particularly those caused by Gram-negative bacteria. The compound 5-Deoxygentamicin C(sub 1) is characterized by the absence of a hydroxyl group at the fifth position, which differentiates it from other gentamicin congeners .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Deoxygentamicin C(sub 1) involves the selective removal of the hydroxyl group at the fifth position. This can be achieved through various chemical reactions, including reduction and substitution reactions. The synthetic route typically involves the use of protecting groups to ensure selective deoxygenation at the desired position .
Industrial Production Methods: Industrial production of 5-Deoxygentamicin C(sub 1) is often carried out through fermentation processes using genetically modified strains of Micromonospora species. These strains are engineered to produce the desired compound by altering the biosynthetic pathway of gentamicin .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Deoxygentamicin C(sub 1) undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the structure further.
Substitution: Substitution reactions can introduce different substituents at various positions on the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides and acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution can introduce various alkyl or acyl groups .
Applications De Recherche Scientifique
5-Deoxygentamicin C(sub 1) has several scientific research applications, including:
Chemistry: Used as a model compound to study the structure-activity relationships of aminoglycosides.
Biology: Investigated for its interactions with bacterial ribosomes and its potential to overcome antibiotic resistance.
Medicine: Explored for its therapeutic potential in treating bacterial infections with reduced nephrotoxicity and ototoxicity compared to other gentamicin congeners.
Industry: Utilized in the development of new antibiotics and as a reference standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of 5-Deoxygentamicin C(sub 1) involves binding to the bacterial ribosome, specifically the 30S subunit. This binding interferes with protein synthesis by causing misreading of the mRNA, leading to the production of defective proteins. The compound’s molecular targets include the ribosomal RNA and various ribosomal proteins .
Comparaison Avec Des Composés Similaires
Gentamicin C(sub 1): Contains a hydroxyl group at the fifth position.
Gentamicin C(sub 1a): Another congener with slight structural differences.
Gentamicin C(sub 2): Differentiated by its unique substitution pattern.
Uniqueness: 5-Deoxygentamicin C(sub 1) is unique due to the absence of the hydroxyl group at the fifth position, which may confer different pharmacokinetic and pharmacodynamic properties. This structural difference can result in reduced nephrotoxicity and ototoxicity, making it a potentially safer alternative to other gentamicin congeners .
Propriétés
Numéro CAS |
60768-21-0 |
|---|---|
Formule moléculaire |
C21H43N5O7 |
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
2-[2,4-diamino-5-[3-amino-6-[1-(methylamino)ethyl]oxan-2-yl]oxy-3-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol |
InChI |
InChI=1S/C21H43N5O7/c1-9(25-3)11-6-5-10(22)19(31-11)32-12-7-13(15(24)16(27)14(12)23)33-20-17(28)18(26-4)21(2,29)8-30-20/h9-20,25-29H,5-8,22-24H2,1-4H3 |
Clé InChI |
XKXZNTULXUJLSZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1CCC(C(O1)OC2CC(C(C(C2N)O)N)OC3C(C(C(CO3)(C)O)NC)O)N)NC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


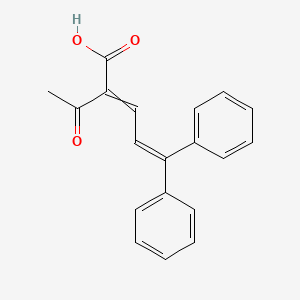
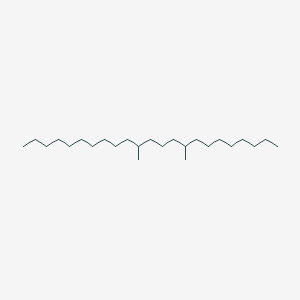
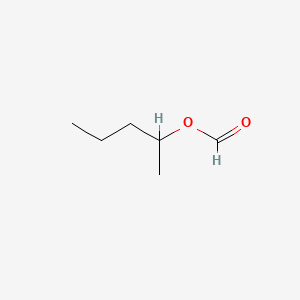
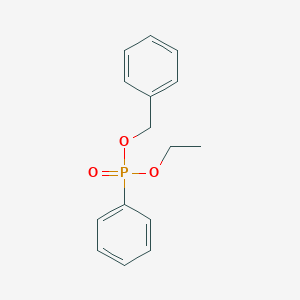
![1-[2-Methyl-5-(phenylcarbamoylamino)phenyl]-3-phenylurea](/img/structure/B14617017.png)
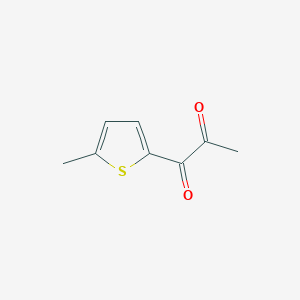
methanimine N-oxide](/img/structure/B14617033.png)
![Chloro{5-methyl-2-[(E)-(4-methylphenyl)diazenyl]phenyl}mercury](/img/structure/B14617036.png)

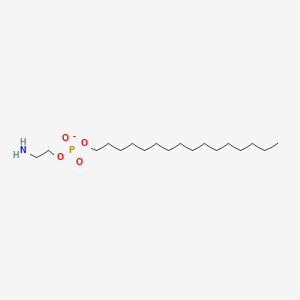
![6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-(phenylmethyl)-, cis-](/img/structure/B14617072.png)
